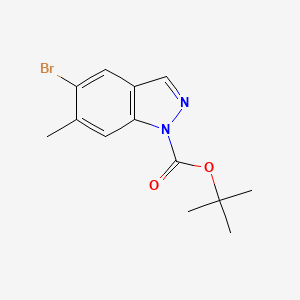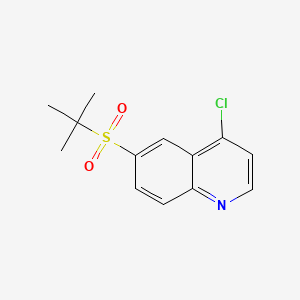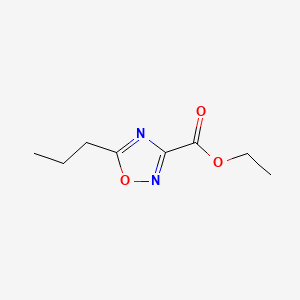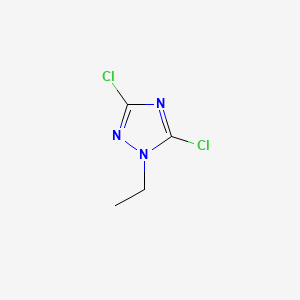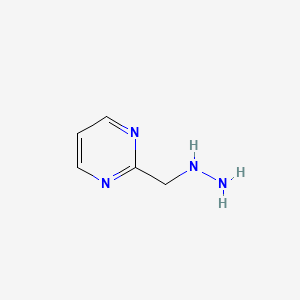
2-(Hydrazinomethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Hydrazinomethyl)pyrimidine can be achieved through a multistep process involving the reaction of various starting materials. The starting materials include 2-chloro-4,6-dimethylpyrimidine, hydrazine hydrate, sodium hydroxide, ethanol, hydrochloric acid, and sodium nitrite. The reaction steps involve the formation of 2-(chloromethyl)pyrimidine, 2-(hydroxymethyl)pyrimidine, the diazonium salt, and finally 2-(Hydrazinomethyl)pyrimidine.
Molecular Structure Analysis
The molecular formula of 2-(Hydrazinomethyl)pyrimidine is C5H8N4 . The average mass is 124.144 Da and the monoisotopic mass is 124.074898 Da .
Chemical Reactions Analysis
2-(Hydrazinomethyl)pyrimidine has been used as a model compound for studying the mechanism of action of various drugs. It has also been used in the synthesis of various pharmaceuticals, including antifungal, antiviral, and anti-inflammatory agents. In addition, 2-(Hydrazinomethyl)pyrimidine has been used in the synthesis of dyes, photographic chemicals, and other compounds.
Physical And Chemical Properties Analysis
2-(Hydrazinomethyl)pyrimidine is a colorless solid that is soluble in organic solvents. Its molecular formula is C5H8N4 , with an average mass of 124.144 Da and a monoisotopic mass of 124.074898 Da .
Applications De Recherche Scientifique
- Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects . They are known for their antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
- The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- A large number of pyrimidines exhibit potent anti-inflammatory effects .
Pharmacology
- Pyrimidines are versatile scaffolds and a fascinating class of N-heterocycles that have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry .
- Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists .
- Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .
- Perimidine derivatives have applications in polymer chemistry .
- They are used in the preparation of different bioactive and industrially applicable molecules .
- Perimidine derivatives are used in photosensors .
- Their distinct behavior in various ranges of light makes them suitable for this application .
Drug Discovery
Polymer Chemistry
Photosensors
Dye Industries
- Pyrimidines have been found to display a range of pharmacological effects including antibacterial and antiviral activities .
- They can be used in the development of new drugs to combat various microbial infections .
- Pyrido[2,3-d]pyrimidine, a related compound, is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor .
- This review represents the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .
- Pyrido[2,3-d]pyrimidine is known to have CNS depressive activities .
- This can be used in the treatment of various neurological disorders .
- Pyrido[2,3-d]pyrimidine also exhibits anticonvulsant activities .
- This makes it a potential candidate for the development of new anticonvulsant drugs .
- Pyrido[2,3-d]pyrimidine is known to have antipyretic activities .
- This can be used in the development of new drugs to reduce fever .
- Recent advancements in perimidine synthesis under varied conditions like MW radiation, ultrasound, and grinding using different catalysts such as ionic liquids, acid, metal, and nanocatalyst and also under green environments like catalyst and solvent-free synthesis .
- This can contribute to the development of more sustainable and environmentally friendly chemical processes .
Antimicrobial Activity
Anticancer Agents
CNS Depressive
Anticonvulsant
Antipyretic Activities
Green Chemistry
Safety And Hazards
When handling 2-(Hydrazinomethyl)pyrimidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . It should not be released into the environment .
Propriétés
IUPAC Name |
pyrimidin-2-ylmethylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-9-4-5-7-2-1-3-8-5/h1-3,9H,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDAAYNONOJQLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306447 |
Source


|
| Record name | 2-(Hydrazinylmethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydrazinomethyl)pyrimidine | |
CAS RN |
1234616-45-5 |
Source


|
| Record name | 2-(Hydrazinylmethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydrazinylmethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)
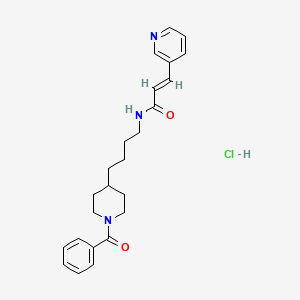

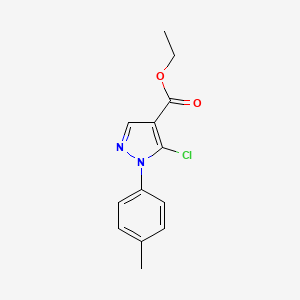
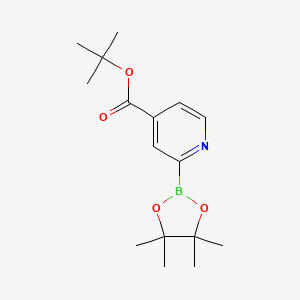
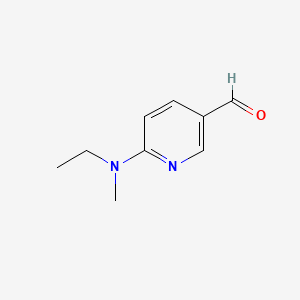
![7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B580773.png)
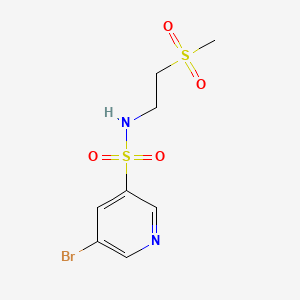
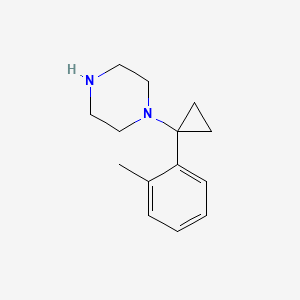
![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B580779.png)
